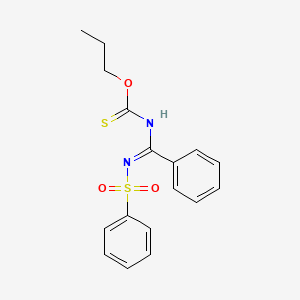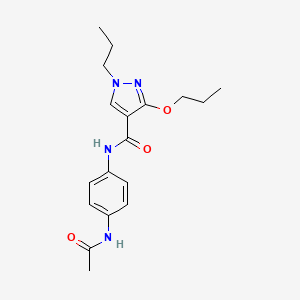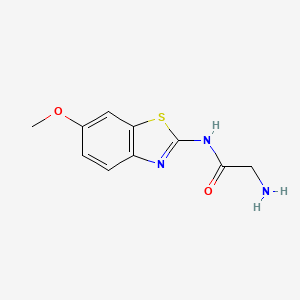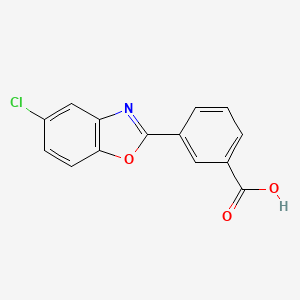
(E)-O-propyl (phenyl((phenylsulfonyl)imino)methyl)carbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-O-propyl (phenyl((phenylsulfonyl)imino)methyl)carbamothioate is an organic compound that belongs to the class of carbamothioates This compound is characterized by the presence of a carbamothioate group, which is a derivative of carbamic acid where the oxygen atom is replaced by a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-O-propyl (phenyl((phenylsulfonyl)imino)methyl)carbamothioate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of phenylsulfonyl chloride with an amine to form a sulfonamide intermediate. This intermediate is then reacted with a thioisocyanate to form the carbamothioate group. The final step involves the addition of a propyl group to the oxygen atom, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specific solvents, catalysts, and temperature control to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(E)-O-propyl (phenyl((phenylsulfonyl)imino)methyl)carbamothioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may require the use of strong bases or nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(E)-O-propyl (phenyl((phenylsulfonyl)imino)methyl)carbamothioate has several scientific research applications, including:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-O-propyl (phenyl((phenylsulfonyl)imino)methyl)carbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The phenylsulfonyl group and the imino group play crucial roles in these interactions, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-O-ethyl (phenyl((phenylsulfonyl)imino)methyl)carbamothioate
- (E)-O-butyl (phenyl((phenylsulfonyl)imino)methyl)carbamothioate
- (E)-O-propyl (phenyl((phenylsulfonyl)imino)methyl)carbamate
Uniqueness
(E)-O-propyl (phenyl((phenylsulfonyl)imino)methyl)carbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
O-propyl N-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S2/c1-2-13-22-17(23)18-16(14-9-5-3-6-10-14)19-24(20,21)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVAYTMKZPIXFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=S)NC(=NS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=S)N/C(=N/S(=O)(=O)C1=CC=CC=C1)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-fluorophenyl)urea](/img/structure/B2716655.png)

![1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2716659.png)
![5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-phenyl-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2716662.png)

![N-[1-(furan-3-yl)propan-2-yl]-2,2-dimethylpropanamide](/img/structure/B2716665.png)

![ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate](/img/structure/B2716668.png)
![N-[4-(3-Methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide](/img/structure/B2716670.png)


![5-[(Methoxycarbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B2716674.png)
![1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2716675.png)
![(5E)-3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2716677.png)
